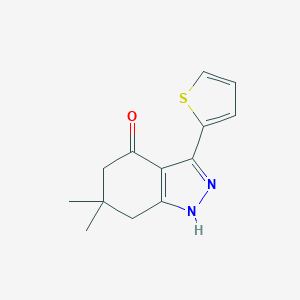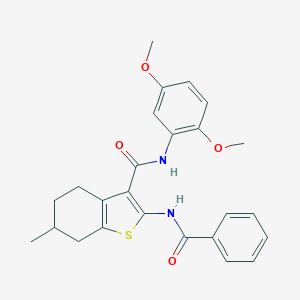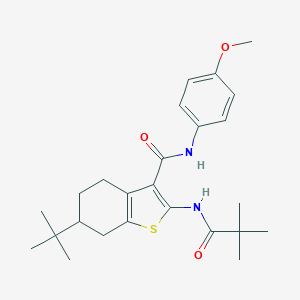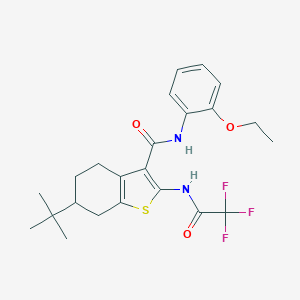
6,6-dimethyl-3-(2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-dimethyl-3-(2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a heterocyclic compound that features both indazole and thiophene rings. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the indazole and thiophene moieties suggests that it may exhibit a range of biological activities and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethyl-3-(2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the cyclization of a thiophene derivative with an indazole precursor. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6,6-dimethyl-3-(2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the thiophene or indazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
6,6-dimethyl-3-(2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6,6-dimethyl-3-(2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets. The indazole and thiophene rings can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indazole Derivatives: Compounds with similar indazole structures, such as indomethacin or benzimidazole derivatives.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid or thiophene-based drugs such as tiquizium bromide.
Uniqueness
6,6-dimethyl-3-(2-thienyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is unique due to the combination of indazole and thiophene rings in its structure. This dual functionality can lead to a broader range of biological activities and chemical reactivity compared to compounds with only one of these moieties.
Propriétés
Formule moléculaire |
C13H14N2OS |
|---|---|
Poids moléculaire |
246.33 g/mol |
Nom IUPAC |
6,6-dimethyl-3-thiophen-2-yl-5,7-dihydro-1H-indazol-4-one |
InChI |
InChI=1S/C13H14N2OS/c1-13(2)6-8-11(9(16)7-13)12(15-14-8)10-4-3-5-17-10/h3-5H,6-7H2,1-2H3,(H,14,15) |
Clé InChI |
CFRKYGGFFATMNI-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(=O)C1)C(=NN2)C3=CC=CS3)C |
SMILES canonique |
CC1(CC2=C(C(=O)C1)C(=NN2)C3=CC=CS3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-(acetylamino)-3-[(2,4-dimethoxyphenyl)carbamoyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B289364.png)

![ethyl 3-{[4-(methoxycarbonyl)anilino]carbonyl}-2-{[(4-methoxyphenyl)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B289367.png)
![N-(2,5-dimethoxyphenyl)-2-{[(4-methoxyphenyl)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289368.png)
![ethyl 3-[(2,4-dimethoxyanilino)carbonyl]-2-[(phenylacetyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B289369.png)
![ethyl 2-(benzoylamino)-3-[(5-chloro-2-methoxyanilino)carbonyl]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B289372.png)
![Methyl 2-[({6-tert-butyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothien-3-yl}carbonyl)amino]benzoate](/img/structure/B289373.png)


![3-({6-TERT-BUTYL-3-[(2-CHLOROPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID](/img/structure/B289377.png)
![N-[6-tert-butyl-3-[(2-chlorophenyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-4-carboxamide](/img/structure/B289378.png)
![N-{6-TERT-BUTYL-3-[(2-ETHOXYPHENYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}PYRIDINE-3-CARBOXAMIDE](/img/structure/B289379.png)

![6-tert-butyl-N-(2-methoxyphenyl)-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289383.png)
